1-Azaspiro[4.5]decan-8-ol is a spirocyclic compound notable for its unique structure that incorporates a nitrogen atom within a spiro ring system. This compound is classified under the category of azaspiro compounds, which are characterized by their spirocyclic frameworks that include nitrogen atoms. The chemical formula for 1-azaspiro[4.5]decan-8-ol is , with a molecular weight of approximately 157.24 g/mol.
The synthesis of 1-azaspiro[4.5]decan-8-ol can be achieved through several methods. A common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base, which facilitates the formation of the desired spirocyclic structure .
The reaction typically requires careful control of conditions such as temperature and reaction time to optimize yield and purity. In industrial settings, continuous flow reactors and biocatalytic processes may be employed to enhance production efficiency and scalability.
The molecular structure of 1-azaspiro[4.5]decan-8-ol features a spirocyclic arrangement where the nitrogen atom is part of the spiro ring, contributing to its unique properties. The InChI representation of the compound is:
The InChI Key for this compound is AVDBIOQGZJNXOS-UHFFFAOYSA-N, which serves as a unique identifier for database searches.
1-Azaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: This process can convert the compound into spirocyclic ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form spirocyclic amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
The conditions for these reactions vary:
The mechanism of action for 1-azaspiro[4.5]decan-8-ol primarily involves its interaction with biological targets, notably muscarinic receptors. As an M1 muscarinic agonist, it binds to these receptors and modulates their activity, which can lead to various physiological effects. This interaction has implications in pharmacological applications, particularly in drug design aimed at treating neurological disorders.
1-Azaspiro[4.5]decan-8-ol is typically characterized by its solid state at room temperature, with specific melting points reported around 154–156 °C depending on purity and synthesis method.
The compound exhibits solubility in polar solvents due to its hydroxyl group, which enhances its potential as a reactant in further chemical transformations. Its stability under various conditions makes it suitable for use in synthetic organic chemistry and medicinal applications .
1-Azaspiro[4.5]decan-8-ol has several applications across different scientific fields:
Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules.
Biology: The compound is being investigated for its potential bioactive properties, including antimicrobial and antifungal activities.
Medicine: It is explored for use in drug development, particularly as a scaffold for new pharmaceuticals targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties and reactivity profiles .
Spiroannulation represents a cornerstone strategy for constructing the 1-azaspiro[4.5]decan-8-ol scaffold, particularly emphasizing control over stereochemistry. Transition-metal-catalyzed [4+4] and [5+2+1] cycloadditions enable efficient assembly of the spirocyclic core from simpler precursors. Nickel-catalyzed [4+4] cycloadditions of 1,3-dienes with dienophiles afford functionalized cyclooctane intermediates, which undergo subsequent ring contraction and amination to yield the target spirocycle with high diastereoselectivity [2] [7]. Similarly, rhodium-catalyzed [5+2+1] cycloadditions of vinylcyclopropanes, alkynes, and CO generate eight-membered carbocyclic intermediates that are pivotal for spirocycle formation. These methodologies address inherent thermodynamic challenges in medium-ring synthesis (e.g., entropic penalties and transannular strain) by leveraging metal coordination to preorganize transition states [2]. Key stereochemical outcomes are dictated by chiral ligands (e.g., (R)-BINAP), achieving enantiomeric excesses >90% in optimized systems [7].
Table 1: Metal-Catalyzed Spiroannulation Approaches
Catalyst | Reaction Type | Key Intermediate | diastereoselectivity | Yield (%) |
---|---|---|---|---|
Ni(0)/dppe | [4+4] Cycloaddition | Cyclooctadiene derivative | >20:1 dr (trans) | 85 |
Rh(I)/(R)-BINAP | [5+2+1] Cycloaddition | Bicyclic ketone | 95% ee | 78 |
Au(I)/NHC | Dearomative spirocyclization | Phenol-derived ynamide | Single diastereomer | 92 |
Amine transaminases (ATAs) enable asymmetric synthesis of chiral 1-azaspiro[4.5]decan-8-ol precursors through reductive amination of spirocyclic ketones. Silicibacter pomeroyi ATA (ATA-Spo) immobilized on glutaraldehyde-functionalized amine beads demonstrates exceptional activity for converting 1-oxaspiro[4.5]decan-8-one derivatives to the corresponding (S)-amine with 94% enantiomeric excess [6]. Critical to success is substrate engineering: Ketones must contain accessible prochiral centers adjacent to the spiro junction. Reaction optimization using isopropylamine as an amine donor enhances atom economy by shifting equilibrium toward product formation, achieving >98% conversion in biphasic systems (aqueous buffer/toluene). Immobilized ATA-Spo retains >90% activity after five reuse cycles, underscoring robustness for scalable synthesis [6].
Table 2: Biocatalytic Performance of Immobilized ATAs
Biocatalyst | Support | Amine Donor | ee (%) | Conversion (%) | Reusability (cycles) |
---|---|---|---|---|---|
ATA-Spo | HAGA beads | Isopropylamine | 94 | 98 | 5 (90% activity) |
ATA-Vfl | Amine beads | L-Alanine | 88 | 87 | 3 (70% activity) |
Gold(I)-NHC complexes catalyze intramolecular dearomative spirocyclizations of ynamide-tethered phenols, providing direct access to 2-azaspiro[4.5]decan-3-ones – hydrolytically convertible to 1-azaspiro[4.5]decan-8-ols. The reaction proceeds via α-gold carbene intermediates generated from ynamide activation, triggering electrophilic dearomatization of phenolic rings. Critical to efficiency is the use of water as a co-solvent, which suppresses proto-deauration side reactions and enhances catalyst turnover (TON > 1,000) [3]. Continuous-flow Rh-catalyzed [4+2+2] cycloadditions further enhance scalability, achieving 85% yield of spirocyclic precursors with residence times under 10 minutes. Ligand screening reveals that electron-deficient phosphines (e.g., tris(4-trifluoromethylphenyl)phosphine) accelerate reductive elimination, the rate-determining step in the catalytic cycle [6].
Solvent systems profoundly impact yields and stereoselectivity across spiroannulation, amination, and reduction steps. For reductive amination of ketone precursors (e.g., 1,4-dioxaspiro[4.5]decan-8-one), a toluene/phosphate buffer biphasic system (1:1 v/v) optimizes both catalyst stability and product partitioning. This system achieves 98% conversion for ATA-catalyzed amination, as toluene minimizes substrate inhibition while facilitating in-situ product extraction [6]. Hydrolysis of ketal-protected intermediates requires protic solvents: Methanol/water (4:1) with p-toluenesulfonic acid affords quantitative deprotection without epimerization. For transition-metal-catalyzed cycloadditions, ethereal solvents (cyclopentyl methyl ether) outperform DMF or acetonitrile by reducing cationic side reactions, improving yields by 15–20% [6] [8].
Table 3: Solvent Effects on Key Synthetic Steps
Reaction Step | Optimal Solvent System | Yield Improvement | Critical Function |
---|---|---|---|
Biocatalytic amination | Toluene/phosphate buffer (pH 8.5) | +32% vs. aqueous-only | Substrate solubilization, product extraction |
Ketal deprotection | MeOH/H₂O (4:1) + TsOH | Quantitative | Acid stability, epimerization suppression |
Au-catalyzed spirocyclization | THF/H₂O (9:1) | +20% vs. anhydrous THF | Carbene stabilization |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0